5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride
CAS No.: 1187933-09-0
Cat. No.: VC2580603
Molecular Formula: C7H10ClN3O2
Molecular Weight: 203.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187933-09-0 |
|---|---|
| Molecular Formula | C7H10ClN3O2 |
| Molecular Weight | 203.62 g/mol |
| IUPAC Name | ethyl 5-aminopyrazine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H9N3O2.ClH/c1-2-12-7(11)5-3-10-6(8)4-9-5;/h3-4H,2H2,1H3,(H2,8,10);1H |
| Standard InChI Key | URQAVQIUBWQECL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=N1)N.Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=N1)N.Cl |
Introduction
Chemical Identity and Structure
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is a pyrazine derivative with an amino group at the 5-position and an ethyl ester group at the 2-position, existing as a hydrochloride salt. This compound has received attention in various research fields due to its structural characteristics and reactivity profile.
Basic Identification Information
The compound is identified by several key parameters, which are summarized in the following table:
| Parameter | Information |
|---|---|
| IUPAC Name | Ethyl 5-aminopyrazine-2-carboxylate hydrochloride |
| CAS Number | 1187933-09-0 |
| Molecular Formula | C₇H₁₀ClN₃O₂ |
| Molecular Weight | 203.62 g/mol |
| MFCD Number | MFCD09701371 |
The compound consists of a pyrazine ring (a six-membered heterocyclic aromatic ring containing two nitrogen atoms) substituted with an amino group and an ethyl carboxylate group, with the molecule existing as a hydrochloride salt .
Physicochemical Properties
The physicochemical properties of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride are essential for understanding its behavior in various applications:
| Property | Value |
|---|---|
| LogP | -0.15 |
| Heavy Atoms Count | 13 |
| Rotatable Bond Count | 3 |
| Number of Rings | 1 |
| Carbon Bond Saturation (Fsp3) | 0.285 |
| Polar Surface Area | 78 Å |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Stability | Stable under recommended temperatures and pressures |
| Solubility | Data not fully available in literature |
These properties indicate that the compound has moderate polarity and limited lipophilicity, which influences its solubility profile and potential applications in various settings .
Synthesis and Preparation
The synthesis of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride typically involves a multi-step process starting from appropriate precursors. Understanding these synthesis routes is crucial for researchers working with this compound.
General Synthetic Approach
The typical synthesis pathway involves the esterification of 5-aminopyrazine-2-carboxylic acid with ethanol in the presence of a catalyst, commonly sulfuric acid. The resulting ethyl ester is then converted to its hydrochloride salt form through reaction with hydrochloric acid.
Alternative Synthetic Routes
Alternative approaches may utilize ethyl amidinoacetates as starting materials. For instance, ethyl ethoxycarbonylacetimidate hydrochloride can be converted through a multi-step process into intermediates that, when cyclized with appropriate reagents, yield ethyl 3-aminopyrazine-2-carboxylate derivatives . These derivatives are structurally related to our compound of interest and may serve as precursors in its synthesis.
Some synthetic pathways may also employ 5-aminopyrazole as a precursor in constructing pyrazoloazines, which can be further modified to obtain the target compound .
Applications and Uses
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride demonstrates considerable versatility in its applications across multiple scientific and industrial domains.
Pharmaceutical Development
In pharmaceutical research and development, this compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its heterocyclic structure makes it particularly useful in medicinal chemistry for developing compounds that target various diseases. The pyrazine moiety is known to confer specific pharmacological properties that can be exploited in drug design.
The structural similarity of pyrazine derivatives to purine bases (found in DNA and RNA) suggests potential applications in developing compounds that interact with nucleic acids or enzymes involved in nucleic acid metabolism .
Agricultural Applications
In agricultural chemistry, 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride is utilized in the formulation of agrochemicals including pesticides and herbicides. The compound's nitrogen-rich structure and reactivity profile contribute to its effectiveness in these applications, potentially improving crop yield and sustainability in agricultural practices.
Biochemical Research
Researchers employ this compound in various biochemical studies, particularly those focused on enzyme inhibition and metabolic pathways. Its ability to interact with biological systems makes it a useful tool in discovering and understanding new biochemical processes.
Material Science Applications
In material science, this compound is being explored for its potential in developing novel materials with enhanced properties. Specifically, it may contribute to materials with improved thermal stability and electrical conductivity characteristics.
Analytical Chemistry
In analytical chemistry, 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride finds applications in various separative and identification techniques. It is particularly useful in chromatographic methods for separating and identifying complex mixtures in research and quality control contexts.
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory System |
These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation upon exposure .
Hazard Statements
The following hazard statements are associated with this compound:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Chemical Reactivity
Understanding the reactivity profile of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride provides insights into its behavior in various chemical processes.
General Reactivity
The compound contains several reactive functional groups that contribute to its chemical behavior:
-
The pyrazine ring can participate in various aromatic substitution reactions
-
The amino group (-NH₂) can serve as a nucleophile in many reactions
-
The ethyl ester group can undergo hydrolysis, transesterification, and other transformations typical of carboxylic acid esters
-
The hydrochloride salt form affects solubility and can influence reactivity in certain environments
Decomposition Products
Under hazardous conditions, the compound may decompose to produce:
These decomposition products should be considered when assessing risks associated with thermal decomposition or combustion of the compound.
Structure-Activity Relationships
The structural features of 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride contribute significantly to its chemical and biological behavior.
Structural Features and Their Significance
The compound contains several key structural elements:
-
The pyrazine ring, a nitrogen-containing heterocycle that contributes to the compound's ability to interact with biological targets
-
The amino group at the 5-position, which can participate in hydrogen bonding and serve as a site for further derivatization
-
The ethyl ester moiety at the 2-position, which affects the compound's lipophilicity and can be modified to alter pharmacokinetic properties
-
The hydrochloride salt form, which influences solubility and stability
These structural features are similar to those found in various biologically active compounds, including some that mimic purine bases found in nucleic acids .
Relationship to Other Pyrazine Derivatives
5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride belongs to a larger family of pyrazine derivatives, many of which demonstrate significant biological activities. Related compounds such as 5-methylpyrazine-2-carboxylic acid have been used as intermediates in synthesizing medications for treating diabetes and other conditions .
The structural relationship between our compound and these biologically active derivatives suggests potential applications in developing pharmaceuticals with similar therapeutic profiles.
Current Research and Future Perspectives
Research involving 5-Amino-pyrazine-2-carboxylic acid ethyl ester hydrochloride continues to evolve across multiple scientific disciplines.
Current Research Trends
Current research involving this compound appears to focus on several key areas:
-
Development of novel synthetic methodologies to produce the compound and its derivatives more efficiently
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Exploration of its potential in pharmaceutical development, particularly as an intermediate in the synthesis of biologically active compounds
-
Investigation of applications in agricultural chemistry for developing next-generation agrochemicals
-
Studies of its potential in material science, particularly for creating materials with enhanced properties
Future Research Directions
Based on the current literature, several promising research directions emerge:
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Further exploration of the compound's biological activities and potential therapeutic applications
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Development of more efficient and environmentally friendly synthetic routes
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Investigation of structure-activity relationships to design more effective derivatives
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Expansion of applications in material science and analytical chemistry
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